3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
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Overview
Description
3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a complex organic compound that features a quinoline core substituted with a 1,2,4-oxadiazole ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized from the corresponding hydrazide and carboxylic acid under dehydrating conditions. The quinoline core can be constructed via cyclization reactions involving aniline derivatives and β-ketoesters. The final step involves coupling the 1,2,4-oxadiazole ring with the quinoline core, often using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxylic acid.
Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-(3-(2-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, while reduction of the oxadiazole ring can yield a variety of reduced heterocycles.
Scientific Research Applications
3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activity.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and quinoline core can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and oxadiazole-containing molecules. Examples include:
- 3-(2-methoxyphenyl)-1,2,4-oxadiazole
- 4-hydroxyquinoline
- 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinoline
Uniqueness
What sets 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one apart is the combination of the quinoline core and the 1,2,4-oxadiazole ring, which can confer unique electronic and steric properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-23-15-9-5-3-7-12(15)17-20-18(24-21-17)13-10-19-14-8-4-2-6-11(14)16(13)22/h2-10H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJALRRZPLNOTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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